Tetramethylallene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526665. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

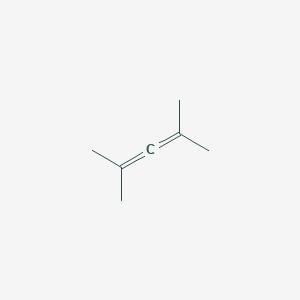

Structure

3D Structure

Properties

InChI |

InChI=1S/C7H12/c1-6(2)5-7(3)4/h1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSNJASVIURWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20142855 | |

| Record name | 2,4-Dimethylpenta-2,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-87-9 | |

| Record name | 2,4-Dimethyl-2,3-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylallene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylallene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylpenta-2,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpenta-2,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethylallene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6CN69J7KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Tetramethylallene from Pinacolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the production of tetramethylallene, a highly substituted allene (B1206475) of interest in various fields of chemical research, starting from the readily available ketone, pinacolone (B1678379). This document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format.

Executive Summary

The synthesis of this compound from pinacolone is most effectively achieved through a two-step process. The initial step involves the conversion of pinacolone into the terminal alkyne, 3,3-dimethyl-1-butyne (B43207) (also known as tert-butylacetylene), via the Shapiro reaction. The subsequent step utilizes a modified Crabbé reaction to couple 3,3-dimethyl-1-butyne with acetone (B3395972) to furnish the desired this compound. This guide provides detailed methodologies for both transformations, drawing from established and reliable synthetic procedures.

Synthetic Pathway Overview

The overall synthetic transformation from pinacolone to this compound is depicted below. The process is bifurcated into two distinct chemical reactions, each requiring specific reagents and conditions for optimal yield and purity.

Step 1: Shapiro Reaction - Synthesis of 3,3-Dimethyl-1-butyne

The first key transformation is the conversion of pinacolone to 3,3-dimethyl-1-butyne. This is accomplished using the Shapiro reaction, which proceeds through a tosylhydrazone intermediate. The vinyllithium (B1195746) species generated is then quenched with water to yield the terminal alkyne.

Reaction Scheme

tetramethylallene CAS number and properties

An In-depth Technical Guide to Tetramethylallene

Introduction

This compound, also known by its systematic name 2,4-dimethyl-2,3-pentadiene, is a member of the allene (B1206475) class of organic compounds, which are characterized by a central carbon atom connected to two other carbon atoms by double bonds. This cumulated diene structure imparts unique chemical reactivity and physical properties. This document provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and a summary of its known reactivity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1000-87-9 | [1][2][3][4][5] |

| Molecular Formula | C7H12 | [1][2][4][5] |

| Molecular Weight | 96.17 g/mol | [1][2][4][5] |

| Boiling Point | 87-88 °C | [2][5][6] |

| Density | 0.701 g/mL at 25 °C | [2][5][6] |

| Refractive Index (n20/D) | 1.440 | [2][5][6][7] |

| Flash Point | -12 °C (10.4 °F) - closed cup | [5] |

| LogP oct/wat | 2.518 | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, all twelve protons are chemically equivalent, resulting in a single sharp peak in the proton NMR spectrum. The chemical shift is reported at 1.60 δ (in CDCl₃).[9]

-

¹³C NMR: The ¹³C NMR spectrum of allenes is notable for the signal from the central sp-hybridized carbon atom, which typically resonates at a very low field (200-220 ppm).[10] The terminal sp² hybridized carbons and the methyl carbons will have distinct signals. A reference to a ¹³C NMR spectrum for this compound is available in the literature.[11]

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the characteristic vibrational modes of the allene functional group. The asymmetric C=C=C stretching vibration of allenes typically appears as a sharp band in the region of 1950-1980 cm⁻¹. The symmetric stretch is often weaker and may not be readily observed.

Experimental Protocols

Synthesis of this compound

An efficient method for the preparation of this compound has been reported, starting from diisopropyl ketone.[9] The synthesis is a two-step process, as outlined below.

Step 1: Synthesis of Diisopropyl Ketone Hydrazone (1)

-

A solution of 95% hydrazine (B178648) (33 g, 0.97 mol) in 200 mL of absolute ethanol (B145695) is added to diisopropyl ketone (100 g, 0.88 mol).

-

The mixture is refluxed for 10-24 hours.

-

Approximately 180 mL of ethanol is then distilled off at atmospheric pressure.

-

The remaining residue is washed three times with saturated aqueous NaCl solution, dried over KOH pellets, and distilled under reduced pressure (bp 65-66 °C at 6.5 mm Hg) to yield diisopropyl ketone hydrazone.

Step 2: Synthesis of this compound

-

In a dry box, a 500 mL round-bottom flask equipped with a magnetic stir bar is charged with 17-18 g of dry, solid sodium ethoxide and sealed with a serum cap.

-

Outside the dry box, 110-120 mL of dimethyl sulfoxide (B87167) (DMSO), freshly distilled from CaH₂, is added via syringe.

-

The previously prepared diisopropyl ketone hydrazone is then subjected to a dehydrohalogenation reaction using the sodium ethoxide in DMSO mixture to yield this compound. The product can be purified by distillation.[9] The resulting this compound is reported to be >99% pure.[9]

Reactivity and Potential Applications

This compound exhibits reactivity characteristic of electron-rich allenes. It readily participates in cycloaddition reactions with various electrophilic partners.

-

Reactions with Isocyanates: It reacts with activated isocyanates. For instance, with p-tolylsulfonyl isocyanate, it forms a 2-azetidinone derivative.[12]

-

Reactions with Olefins and Acetylenes: this compound has been shown to react with electron-deficient olefins and acetylenes.[12]

-

Hydrogen-Atom Acceptor: It can function as a hydrogen-atom acceptor in reactions with metal hydrides like HMn(CO)₅ and HCo(CO)₄.[13]

While many natural products and biologically active compounds feature the allene moiety, specific applications of this compound in drug development are not widely reported.[10][14] However, its unique structure and reactivity make it a valuable building block in synthetic organic chemistry for the construction of more complex molecular architectures.[15] Due to the symmetrical substitution at its terminal carbons, this compound is achiral and therefore not optically active.[16][17]

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][4][5] It is classified as an aspiration hazard and can be fatal if swallowed and enters the airways.[1][4] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][5] Appropriate personal protective equipment (PPE), including eye protection, gloves, and respiratory protection, should be used when handling this compound.[5] It should be stored in a well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 1000-87-9 [chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. 2,4-Dimethylpenta-2,3-diene | C7H12 | CID 66081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-二甲基-2,3-戊二烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS NO. 1000-87-9 | this compound | C7H12 [localpharmaguide.com]

- 7. guidechem.com [guidechem.com]

- 8. 2,3-Pentadiene, 2,4-dimethyl- (CAS 1000-87-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Allenes - Wikipedia [en.wikipedia.org]

- 11. spectrabase.com [spectrabase.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. quora.com [quora.com]

- 17. quora.com [quora.com]

Spectroscopic Profile of Tetramethylallene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tetramethylallene (2,4-dimethylpenta-2,3-diene), a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by experimental protocols and data presented in easily comparable formats.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are crucial for confirming its unique cumulated diene structure. Due to the molecule's symmetry, the spectra are relatively simple.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a single sharp singlet, a consequence of all twelve methyl protons being chemically equivalent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| 1.65 | Singlet | 12H | (CH ₃)₂C=C=C(CH ₃)₂ |

Solvent: CCl₄

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides key information about the carbon framework, clearly distinguishing the sp-hybridized central allene (B1206475) carbon from the sp²-hybridized terminal carbons and the sp³-hybridized methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

| 201.5 | C=C =C |

| 98.5 | C =C=C |

| 22.8 | C H₃ |

Solvent: Not specified in the available data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a characteristic absorption band for the asymmetric stretching of the C=C=C allenic bond, a key diagnostic peak for this functional group.

Table 3: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (sp³) |

| 2910 | Strong | C-H stretch (sp³) |

| 1965 | Strong | C=C=C asymmetric stretch |

| 1450 | Medium | C-H bend (methyl) |

| 1370 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is useful for its identification.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 96 | 30 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [M - CH₃]⁺ |

| 67 | 45 | [C₅H₇]⁺ |

| 53 | 30 | [C₄H₅]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques for volatile organic compounds.

NMR Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in an appropriate deuterated solvent (e.g., CCl₄ or CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a Fourier-transform NMR spectrometer operating at a field strength of 300 MHz or higher for protons. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared Spectroscopy

Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

Ionization and Analysis: The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

In-Depth Technical Guide: Molecular Geometry and Bond Angles of Tetramethylallene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylallene, systematically named 2,4-dimethyl-2,3-pentadiene, is a fascinating molecule featuring a cumulated diene system. Its unique electronic structure dictates a distinct three-dimensional geometry that is of fundamental interest in stereochemistry and reaction dynamics. This technical guide provides a detailed overview of the molecular geometry and bond angles of this compound. Due to a lack of specific experimental or high-level computational studies in the public domain providing precise structural parameters for this molecule, this guide synthesizes information from theoretical principles and data from analogous molecules to present a comprehensive model of its structure. Furthermore, it outlines the standard experimental and computational protocols that would be employed for a definitive structural determination.

Theoretical Molecular Geometry

The geometry of this compound is a direct consequence of the bonding in the allene (B1206475) core (C=C=C). The central carbon atom is sp-hybridized, forming two sigma (σ) bonds with the two terminal sp²-hybridized carbon atoms. Each terminal sp²-hybridized carbon atom, in turn, forms a double bond with the central carbon and single bonds with two other carbon atoms of the methyl groups.

The two π-bonds of the allene are perpendicular to each other. This orthogonal arrangement of the π-systems forces the substituents on the terminal carbons to lie in perpendicular planes. In the case of this compound, the two methyl groups on one terminal carbon and the two methyl groups on the other terminal carbon will reside in planes that are at a 90° angle to each other. This results in a non-planar overall molecular structure with D₂d symmetry.

The C=C=C backbone is expected to be linear or very nearly linear. The C-C-C bond angle within the methyl groups and the H-C-H bond angles are anticipated to be close to the ideal tetrahedral angle of 109.5°. The C=C-C bond angles involving the terminal carbons of the allene and the carbons of the methyl groups are expected to be approximately 120°, consistent with sp² hybridization.

Estimated Structural Parameters

In the absence of direct experimental data for this compound, the following table summarizes the expected bond lengths and angles based on data from simpler allenes and substituted alkenes. These values should be considered as approximations pending a dedicated structural study.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | ||||

| C=C | ~1.31 | |||

| C-C (sp²-sp³) | ~1.51 | |||

| C-H (in methyl) | ~1.10 | |||

| **Bond Angle (°) ** | ||||

| C=C=C | ~180 | |||

| C=C-C (methyl) | ~122 | |||

| C-C-C (within gem-dimethyl) | ~116 | |||

| H-C-H (in methyl) | ~109.5 |

Experimental and Computational Protocols for Structural Determination

A definitive determination of the molecular geometry of this compound would necessitate experimental measurements or high-level computational chemistry studies.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas beam. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector. The pattern consists of concentric rings of varying intensity.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted. This data is then used to generate a radial distribution curve, which represents the probability of finding two atoms at a given internuclear distance.

-

Structure Refinement: A theoretical model of the molecular geometry is constructed, and the expected diffraction pattern is calculated. The parameters of the model (bond lengths, bond angles, and torsional angles) are then refined by least-squares fitting to the experimental data to obtain the final molecular structure.

Microwave Spectroscopy

Microwave spectroscopy can provide very precise information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be derived.

Methodology:

-

Sample Preparation: A gaseous sample of this compound at low pressure is introduced into a waveguide.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Spectrum: At specific frequencies corresponding to the rotational transitions of the molecule, the microwave radiation is absorbed. The absorption is detected and plotted as a spectrum.

-

Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes.

-

Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, C) of the molecule are determined with high precision.

-

Structure Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, a complete and precise molecular structure can be determined.

Computational Chemistry (Ab Initio Calculations)

Ab initio (from first principles) quantum chemistry calculations can provide a highly accurate theoretical model of the molecular geometry.

Methodology:

-

Method and Basis Set Selection: A suitable level of theory (e.g., Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT)) and a basis set (e.g., 6-311+G(d,p) or cc-pVTZ) are chosen. The choice depends on the desired accuracy and computational cost.

-

Geometry Optimization: An initial guess of the molecular geometry is provided. The electronic energy of the molecule is then calculated, and the positions of the atoms are systematically varied to find the minimum energy geometry. This process is continued until the forces on the atoms are close to zero, indicating that a stable structure has been found.

-

Frequency Calculation: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, the vibrational frequencies are calculated. The absence of imaginary frequencies confirms a stable structure.

-

Analysis of Results: The final optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the expected molecular geometry of this compound, highlighting its key structural features.

Conclusion

The Thermal Stability and Decomposition of Tetramethylallene: A Theoretical and Applied Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylallene, also known as 2,4-dimethyl-2,3-pentadiene, is a unique unsaturated hydrocarbon featuring a cumulated diene system. Its structure, with two adjacent double bonds and flanking methyl groups, imparts specific chemical and physical properties that are of interest in various fields, including organic synthesis and materials science. Understanding the thermal behavior of this compound is crucial for its handling, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the predicted thermal stability and decomposition pathways of this compound, drawing upon analogous data from related compounds and established principles of chemical kinetics.

Predicted Thermal Stability of this compound

Allenes are generally less stable than their isomeric conjugated or isolated dienes. The cumulated double bond system in allenes results in a higher heat of formation. For instance, the parent compound, allene (B1206475) (propadiene), is less stable than its isomer propyne. The presence of four methyl groups in this compound is expected to influence its stability through both electronic and steric effects. Alkyl groups are known to stabilize double bonds through hyperconjugation. Therefore, it is plausible that this compound possesses greater thermal stability compared to unsubstituted allene.

However, the steric hindrance introduced by the four methyl groups could also introduce ring strain-like characteristics, potentially lowering the decomposition temperature compared to less substituted allenes. Without experimental data, the precise decomposition temperature of this compound remains speculative. Based on the thermal behavior of other substituted hydrocarbons, significant decomposition is likely to commence at temperatures exceeding 400°C in an inert atmosphere.

Proposed Thermal Decomposition Pathways

The thermal decomposition of hydrocarbons typically proceeds through free-radical chain reactions initiated by the homolytic cleavage of the weakest chemical bond in the molecule. In the case of this compound, several decomposition pathways can be postulated.

Initiation Step: Bond Fission

The initiation of the decomposition process is expected to involve the breaking of the weakest bond. The relevant bond dissociation energies (BDEs) provide an indication of the most likely initial bond cleavage.

| Bond Type | General BDE (kJ/mol) | Specific Bond in this compound | Estimated BDE (kJ/mol) |

|---|---|---|---|

| C-H (allylic) | ~360-380 | (CH₃)₂C=C=C(CH₃)-H | ~365 |

| C-C (allylic) | ~300-340 | (CH₃)₂C=C=C(CH₃)₂ | ~320 |

| C=C | ~610 | (CH₃)₂C=C =C(CH₃)₂ | >600 |

| C-H (vinylic) | ~460 | - | - |

Based on these estimated BDEs, the most probable initiation step is the cleavage of a C-C bond in the allylic position, leading to the formation of a methyl radical and a resonance-stabilized allenyl radical.

Proposed Initiation Reaction:

(CH₃)₂C=C=C(CH₃)₂ → (CH₃)₂C=C=C(CH₃)• + •CH₃

The alternative C-H bond cleavage from a methyl group is also a possibility, though likely requiring slightly higher energy.

Propagation Steps

Once radicals are formed, a series of propagation reactions will ensue, leading to the formation of various smaller molecules. These reactions can include:

-

Hydrogen Abstraction: The initially formed radicals can abstract hydrogen atoms from intact this compound molecules, generating new radicals and stable products.

-

β-Scission: Larger radicals can undergo fragmentation through the breaking of a C-C bond beta to the radical center.

-

Isomerization: Allenic radicals can potentially isomerize to more stable conjugated diene or acetylenic structures.

Termination Steps

The chain reaction is terminated by the combination or disproportionation of radicals, leading to the formation of stable, higher molecular weight products or the regeneration of reactants.

The following diagram illustrates a plausible, albeit simplified, decomposition pathway for this compound.

Experimental Methodologies for Studying Thermal Decomposition

To experimentally validate the theoretical framework presented, several analytical techniques can be employed. These methods are crucial for identifying decomposition products, determining reaction kinetics, and elucidating the underlying mechanisms.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This is a powerful technique for identifying the volatile products of thermal decomposition. A small sample of this compound would be rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), and the resulting fragments are immediately separated by gas chromatography and identified by mass spectrometry.

The following diagram outlines the typical workflow for a Py-GC/MS experiment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique can be used to determine the onset temperature of decomposition and to study the kinetics of the mass loss process. By performing TGA at different heating rates, kinetic parameters such as the activation energy of decomposition can be estimated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to detect exothermic or endothermic events associated with decomposition, providing additional thermodynamic information about the process.

Summary and Future Directions

While direct experimental data on the thermal stability and decomposition of this compound is lacking, a theoretical understanding can be constructed based on the principles of physical organic chemistry and the behavior of analogous compounds. The primary proposed decomposition pathway involves an initial C-C bond cleavage to form a methyl radical and a resonance-stabilized allenyl radical, followed by a series of propagation and termination steps.

Future experimental work, employing techniques such as Py-GC/MS, TGA, and DSC, is essential to validate these theoretical predictions. Such studies would provide valuable quantitative data on the decomposition kinetics and product distribution, enabling a more complete understanding of the thermal behavior of this interesting molecule. This knowledge is critical for its safe and effective use in high-temperature applications and for the development of novel synthetic methodologies.

Unveiling Tetramethylallene: A Technical Guide to its Discovery and Inaugural Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery and the first documented synthesis of tetramethylallene (2,4-dimethyl-2,3-pentadiene). We provide a detailed examination of the pioneering experimental protocols and present the associated quantitative data in a clear, tabular format for ease of reference and comparison.

Discovery and Early Investigations

The discovery and first synthesis of this compound are credited to the Russian chemists A. E. Favorskii and W. T. Tschenzow in 1913. Their seminal work was published in the Journal of the Russian Physico-Chemical Society. This early research into the chemistry of allenes laid the groundwork for understanding the unique reactivity and properties of this class of cumulated dienes.

The First Synthesis: An Experimental Deep Dive

The inaugural synthesis of this compound was achieved through the reaction of 2,4-dichloro-2,4-dimethylpentane (B14684956) with molten potassium hydroxide (B78521). This elimination reaction provided the first viable route to this highly substituted allene.

Experimental Protocol

The following is a detailed description of the experimental methodology as reported by Favorskii and Tschenzow.

Starting Material: 2,4-dichloro-2,4-dimethylpentane

Reagents:

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Calcium chloride (for drying)

Procedure:

-

A mixture of 2,4-dichloro-2,4-dimethylpentane and a significant excess of molten potassium hydroxide was prepared.

-

The reaction mixture was heated, leading to the elimination of two molecules of hydrogen chloride.

-

The crude product was distilled from the reaction mixture.

-

The distillate was washed with water to remove any remaining potassium hydroxide and other water-soluble impurities.

-

The organic layer was separated and dried over anhydrous calcium chloride.

-

The dried product was then subjected to fractional distillation to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the first synthesis of this compound.

| Parameter | Value |

| Starting Material | 2,4-dichloro-2,4-dimethylpentane |

| Yield | Not explicitly stated in early reports |

| Boiling Point | 87-88 °C |

| Density (at 20 °C) | 0.701 g/cm³ |

| Molar Refraction | 34.57 |

Logical Workflow of the First Synthesis

The synthesis of this compound from 2,4-dichloro-2,4-dimethylpentane follows a straightforward elimination pathway. The logical steps of this process are illustrated in the diagram below.

Caption: First synthesis of this compound workflow.

This foundational work by Favorskii and Tschenzow opened the door for further exploration into the synthesis and reactivity of allenes, a class of compounds that continues to be of significant interest in modern organic chemistry and drug development.

An In-depth Technical Guide on the Physical Properties of Tetramethylallene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physical properties of tetramethylallene (also known as 2,4-dimethyl-2,3-pentadiene), specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.

Core Physical Properties

This compound is a colorless liquid organic compound.[1] Its key physical properties are summarized below.

Data Presentation: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 87-88 °C | at 760 mmHg (standard atmospheric pressure) | [2][3][4][5] |

| 87.5 °C | at 760 mmHg | [6] | |

| Density | 0.701 g/mL | at 25 °C | [2][3] |

Experimental Protocols

While specific experimental reports for the determination of this compound's physical properties are not detailed in common literature, the following outlines the standard methodologies that would be employed for such measurements.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile organic compound like this compound, a common and precise method is distillation.

-

Apparatus: A standard distillation apparatus would be assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The this compound sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is heated, typically using a heating mantle.

-

As the liquid boils, the vapor rises into the distillation head, and the temperature is recorded from a thermometer placed at the vapor-liquid equilibrium point.

-

The temperature that remains constant during the distillation of the pure liquid is recorded as the boiling point.

-

The atmospheric pressure is recorded, as boiling point is pressure-dependent.

-

2. Determination of Density

Density is the mass per unit volume of a substance. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a specific gravity bottle.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

-

The pycnometer is emptied, dried, and then filled with the this compound sample at the same temperature.

-

The pycnometer filled with this compound is weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Visualizations

Experimental Workflow for Boiling Point Determination

Caption: A generalized workflow for determining the boiling point of a liquid.

Experimental Workflow for Density Determination

Caption: A generalized workflow for determining the density of a liquid using a pycnometer.

References

- 1. Tetramethylethylene - Wikipedia [en.wikipedia.org]

- 2. This compound | 1000-87-9 [amp.chemicalbook.com]

- 3. This compound | 1000-87-9 [chemicalbook.com]

- 4. CAS 1000-87-9 MFCD00060915-Tetramethylallene 2,4-二甲基-2,3-戊二烯 -LabNovo [labnovo.com]

- 5. 1000-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

Theoretical Prediction of Tetramethylallene Vibrational Frequencies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical prediction of the vibrational frequencies of tetramethylallene (3-methyl-2,4-pentadiene), a molecule of interest in various chemical research domains. A detailed protocol for computational analysis using Density Functional Theory (DFT) is presented, alongside a comparative discussion with available experimental spectroscopic data. This document aims to serve as a valuable resource for researchers employing computational chemistry to elucidate the structural and vibrational properties of organic molecules.

Introduction to Vibrational Spectroscopy of Allenes

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful analytical tool for determining the molecular structures and bonding characteristics of chemical compounds. By probing the vibrational energy levels of a molecule, these methods provide a unique "fingerprint" that is highly sensitive to the arrangement of atoms and the forces between them.

Allenes, a class of compounds containing the C=C=C functional group, exhibit unique vibrational modes associated with the cumulated double bonds. This compound, with its four methyl groups attached to the allene (B1206475) backbone, presents a case of high symmetry and interesting vibrational coupling possibilities. The theoretical prediction of its vibrational frequencies can aid in the precise assignment of experimental spectra and provide insights into its electronic structure and force field.

Experimental Data: Fourier Transform Infrared (FTIR) Spectroscopy

Experimental vibrational data is crucial for validating and refining theoretical models. A vapor-phase FTIR spectrum for this compound has been reported and serves as the benchmark for our theoretical discussion.

Experimental Protocol (Referenced)

The experimental FTIR spectrum of this compound was obtained from the SpectraBase database.[1] While the specific instrumental parameters for this exact spectrum are not detailed in the available public record, a general protocol for acquiring a vapor-phase FTIR spectrum is as follows:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or a Thermo Fisher Nicolet series, is typically used.

-

Sample Preparation: A small amount of liquid this compound is injected into an evacuated gas cell of a known path length (e.g., 10 cm). The cell is gently heated to ensure complete vaporization of the sample.

-

Data Acquisition: The gas cell is placed in the spectrometer's sample compartment. The spectrum is recorded by co-adding a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the empty, evacuated gas cell is also recorded and automatically subtracted from the sample spectrum.

-

Spectral Resolution: A typical resolution for such a measurement would be in the range of 1 to 4 cm⁻¹.

Theoretical Methodology for Vibrational Frequency Prediction

The accurate prediction of vibrational frequencies relies on quantum chemical calculations. Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for this purpose.[2]

Computational Protocol

The following protocol outlines a robust approach for the theoretical prediction of this compound's vibrational frequencies:

-

Molecular Structure Optimization:

-

The initial 3D structure of this compound is built using a molecular modeling program.

-

A geometry optimization is performed to find the minimum energy conformation of the molecule. This is a critical step, as the accuracy of the frequency calculation is highly dependent on the correctness of the optimized geometry.[2]

-

A popular and effective DFT functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

A suitable basis set, such as 6-311++G(d,p), should be employed to provide a good description of the electronic distribution.

-

-

Vibrational Frequency Calculation:

-

Following successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which are then used to determine the harmonic vibrational frequencies.

-

The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

-

-

Visualization and Assignment of Vibrational Modes:

-

The calculated vibrational modes can be visualized using software like GaussView. This allows for the assignment of each frequency to specific molecular motions, such as C-H stretching, C=C=C bending, or methyl group rotations.

-

Logical Workflow for Theoretical Prediction

The logical workflow for the theoretical prediction and analysis of vibrational frequencies is illustrated in the diagram below.

Data Presentation: Experimental vs. Theoretical Frequencies

The following table summarizes the prominent absorption bands observed in the experimental FTIR spectrum of this compound and provides columns for the inclusion of theoretically calculated frequencies and their assignments.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Hypothetical) | Vibrational Mode Assignment (Hypothetical) |

| ~2970 | C-H stretch (methyl groups) | |

| ~2930 | C-H stretch (methyl groups) | |

| ~1965 | C=C=C asymmetric stretch | |

| ~1450 | CH₃ asymmetric deformation | |

| ~1375 | CH₃ symmetric deformation | |

| ~1070 | C-C stretch |

Note: The calculated frequencies and assignments are hypothetical and would be populated upon completion of the theoretical calculations described in Section 3.

Discussion: Bridging Theory and Experiment

A direct comparison of the experimental FTIR spectrum with the results from the proposed DFT calculations would be the final step in this analysis.

-

C-H Stretching Region: The experimental spectrum shows strong absorptions around 2970 cm⁻¹ and 2930 cm⁻¹, which are characteristic of the C-H stretching vibrations of the methyl groups. Theoretical calculations are expected to reproduce these bands with high accuracy.

-

Allenic Stretch: The most characteristic vibration of the allene functional group is the asymmetric C=C=C stretch, which typically appears as a strong band in the 1900-2000 cm⁻¹ region. The experimental spectrum shows a prominent peak around 1965 cm⁻¹, consistent with this assignment. DFT calculations are generally reliable in predicting the frequency of this mode.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a multitude of bending and stretching vibrations, including the CH₃ deformations and C-C stretches. The experimental spectrum displays distinct bands around 1450 cm⁻¹ and 1375 cm⁻¹, attributable to methyl group deformations. The assignment of these and other bands in the fingerprint region can be complex due to vibrational coupling, and theoretical calculations are invaluable for a definitive assignment.

It is important to note that calculated harmonic vibrational frequencies are often systematically higher than the experimental anharmonic frequencies. Therefore, it is common practice to apply a scaling factor (typically between 0.95 and 0.98 for B3LYP functionals) to the calculated frequencies to improve the agreement with experimental data.

Conclusion

The theoretical prediction of the vibrational frequencies of this compound using DFT calculations provides a powerful means to understand its molecular structure and dynamics. By following the detailed computational protocol outlined in this guide, researchers can obtain accurate theoretical spectra that, when compared with experimental data, allow for a comprehensive and unambiguous assignment of the vibrational modes. This approach is not only fundamental to the characterization of this compound but also serves as a general methodology for the study of other complex organic molecules.

References

Understanding the Chirality of Substituted Tetramethylallenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axially chiral allenes are a fascinating class of molecules that have garnered significant attention in various fields, including medicinal chemistry, materials science, and asymmetric catalysis. Their unique three-dimensional structure, arising from the cumulative double bonds, imparts specific chiroptical properties that are highly sensitive to the nature and arrangement of their substituents. Among these, substituted tetramethylallenes represent a core scaffold whose chirality and potential applications are of growing interest. This technical guide provides a comprehensive overview of the principles governing the chirality of substituted tetramethylallenes, their asymmetric synthesis, and the characterization of their chiroptical properties.

The Foundation of Chirality in Substituted Allenes

Allenes are compounds containing a C=C=C functional group. The central carbon is sp-hybridized, while the two terminal carbons are sp2-hybridized. This bonding arrangement forces the substituents on the terminal carbons to lie in perpendicular planes. For an allene (B1206475) to be chiral, it must lack a plane of symmetry and an inversion center. This condition is met when both terminal carbons are substituted with two different groups (A, B and C, D where A ≠ B and C ≠ D). This type of chirality is known as axial chirality, as the stereochemical information is encoded along the C=C=C axis.

The logical relationship for determining chirality in a substituted allene is depicted in the following diagram.

Asymmetric Synthesis of Tetrasubstituted Allenes

The enantioselective synthesis of tetrasubstituted allenes presents a significant challenge in organic chemistry. Several strategies have been developed to control the axial chirality during their formation. One of the most successful approaches involves the use of chiral catalysts, particularly chiral phosphoric acids, in reactions of racemic propargylic alcohols with nucleophiles.

Organocatalytic Approach from Racemic Propargylic Alcohols

A powerful method for the asymmetric synthesis of tetrasubstituted allenes involves the organocatalytic reaction of racemic propargylic alcohols with various nucleophiles.[1][2] This strategy often utilizes chiral Brønsted acids, such as chiral phosphoric acids, to generate a chiral ion pair in situ, which then controls the stereochemical outcome of the nucleophilic attack.

Experimental Protocol: General Procedure for the Organocatalytic Synthesis of Axially Chiral Tetrasubstituted Allenes [2]

-

To an oven-dried 10-mL vial at room temperature, add the racemic propargylic alcohol substrate (0.2 mmol), the nucleophile (e.g., a 1,3-dicarbonyl compound, 0.3 mmol, 1.5 equivalents), and the solvent (e.g., CCl4, 3.8 mL).

-

Cool the reaction mixture to the specified temperature (e.g., -20 °C).

-

Add a solution of the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%) in the same solvent (0.2 mL) in one portion.

-

Stir the reaction mixture at this temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired chiral tetrasubstituted allene.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the general workflow for this synthetic and analytical process.

Quantitative Data on Asymmetric Synthesis

The success of these asymmetric syntheses is quantified by the chemical yield and the enantiomeric excess (ee) of the product. Below is a summary of representative data from the literature for the synthesis of various tetrasubstituted allenes.

| Entry | Propargylic Alcohol Substrate | Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | 1,3-diphenyl-prop-2-yn-1-ol | Acetylacetone | (R)-TRIP | 92 | 90 | [2] |

| 2 | 1-(4-bromophenyl)-3-phenyl-prop-2-yn-1-ol | Dibenzoylmethane | (R)-TRIP | 85 | 92 | [2] |

| 3 | 1-(naphthalen-2-yl)-3-phenyl-prop-2-yn-1-ol | Acetylacetone | (R)-TRIP | 91 | 91 | [2] |

| 4 | 1-phenyl-3-(p-tolyl)prop-2-yn-1-ol | Thioacetic acid | (S)-BAM-Phos | 96 | 94 | [2] |

| 5 | 1,3-bis(4-methoxyphenyl)prop-2-yn-1-ol | 1,3-cyclohexanedione | (R)-TRIP | 78 | 88 | [2] |

Table 1: Representative Yields and Enantiomeric Excesses in the Organocatalytic Synthesis of Tetrasubstituted Allenes.

Characterization of Chiroptical Properties

The chirality of substituted tetramethylallenes gives rise to distinct interactions with polarized light, which can be measured using techniques such as polarimetry and circular dichroism (CD) spectroscopy.

Specific Rotation

Enantiomers of a chiral compound rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is defined by the Biot's law:

[α]λT = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA = AL - AR) as a function of wavelength. The resulting spectral bands, known as Cotton effects, can be positive or negative and provide a "fingerprint" of the molecule's absolute configuration.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the CD spectra of chiral molecules.[3][4] By comparing the experimentally measured CD spectrum with the computationally predicted spectrum for a given enantiomer, the absolute configuration of the synthesized allene can be determined.

The following table presents chiroptical data for representative chiral allenes.

| Compound | Specific Rotation [α]D (deg) | Solvent | CD (λmax [nm] (Δε)) | Reference |

| (+)-(S)-1,3-diphenylallene | +398 | CCl4 | 278 (+15.0), 242 (-25.0) | [5] |

| (-)-(R)-1,3-diphenylallene | -396 | CCl4 | 278 (-14.5), 242 (+24.0) | [5] |

| (-)-(R)-1,3-di-1-naphthylallene | -1240 | Dioxane | 305 (-40.0), 230 (+150.0) | [5] |

Table 2: Chiroptical Data for Selected Chiral Allenes.

Enantiomer Separation and Analysis by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating the enantiomers of a chiral compound and determining the enantiomeric excess of a synthetic sample.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Experimental Protocol: General Procedure for Chiral HPLC Analysis [2]

-

Column Selection: Choose a suitable chiral stationary phase. Common CSPs for allene separation include those based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of solvents, such as hexane (B92381) and isopropanol, in a specific ratio (e.g., 90:10 v/v). The optimal mobile phase composition needs to be determined experimentally for each compound.

-

Sample Preparation: Dissolve a small amount of the allene sample in the mobile phase.

-

Analysis: Inject the sample onto the chiral HPLC column and monitor the elution profile using a UV detector at an appropriate wavelength.

-

Data Interpretation: The two enantiomers will appear as separate peaks. The enantiomeric excess is calculated from the areas of the two peaks using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| × 100.

The following diagram illustrates the principle of chiral separation by HPLC.

Conclusion

The study of the chirality of substituted tetramethylallenes is a vibrant area of research with significant implications for the development of new chiral materials and pharmaceuticals. The principles of axial chirality are well-established, and powerful organocatalytic methods have been developed for their enantioselective synthesis. The combination of chiroptical spectroscopy, computational modeling, and chiral chromatography provides a robust toolkit for the synthesis, analysis, and structural elucidation of these fascinating molecules. Further research into novel synthetic methodologies and a deeper understanding of the structure-property relationships of substituted tetramethylallenes will undoubtedly unlock their full potential in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Chiroptical properties of 1,3-diphenylallene-anchored tetrathiafulvalene and its polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Chalcogenophenes on Chiroptical Activity of Twisted Tetracenes: Computational Analysis, Synthesis and Crystal Structure Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Chiroptical properties of 1,3-diphenylallene-anchored tetrathiafulvalene and its polymer synthesis [beilstein-journals.org]

An In-depth Technical Guide to the Rearrangement of Tetramethylallene to 2,4-Dimethyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanistic pathways involved in the rearrangement of tetramethylallene to 2,4-dimethyl-1,3-pentadiene (B89641). It includes a summary of quantitative data, detailed experimental protocols for key transformations, and visualizations of the reaction mechanisms.

Introduction

The rearrangement of allenes to conjugated dienes is a synthetically valuable, atom-economical transformation that has garnered significant interest. This compound (2,4-dimethyl-2,3-pentadiene), a readily accessible substrate, serves as a key model for studying the mechanistic intricacies of this isomerization. The conversion to the thermodynamically more stable 2,4-dimethyl-1,3-pentadiene can be achieved through thermal, acid-catalyzed, or transition-metal-mediated pathways. Each of these routes presents distinct mechanistic features and synthetic considerations, which are explored in detail in this guide.

Mechanistic Pathways

The rearrangement of this compound to 2,4-dimethyl-1,3-pentadiene can proceed through several distinct mechanisms, each influenced by the reaction conditions. The primary pathways investigated are thermal, acid-catalyzed, and transition-metal-promoted rearrangements.

Thermal Rearrangement

The thermal isomerization of this compound is highly dependent on the reaction environment. In a base-treated vessel, dimerization to form tetramethyl-1,2-di-isopropylidenecyclobutane is the predominant reaction. However, in an unwashed or acid-treated glass vessel, the rearrangement to 2,4-dimethyl-1,3-pentadiene is observed. A synthetically viable procedure involves heating a dilute solution of this compound in a polar aprotic solvent. The mechanism is believed to proceed through a formal 1,3-hydrogen shift. Theoretical studies on related systems suggest a significant energy barrier for the uncatalyzed thermal[1]-hydrogen migration, with a calculated activation enthalpy (ΔH‡) of approximately 50 kcal/mol for a similar transformation.[2]

Acid-Catalyzed Rearrangement

The acid-catalyzed rearrangement of allenes is a well-established method for their isomerization to conjugated dienes. The mechanism involves the protonation of the central sp-hybridized carbon of the allene, which is the most basic site, to form a resonance-stabilized vinyl cation. Subsequent deprotonation from a methyl group yields the thermodynamically favored 1,3-diene. Various acids, including silica (B1680970) gel, can be employed to facilitate this transformation. The reaction with silica gel, however, often requires extended reaction times and can lead to side products such as dimers.

Transition-Metal-Promoted Rearrangement

A variety of transition metals, including gold, palladium, iron, and nickel, have been shown to promote the rearrangement of allenes to 1,3-dienes. Gold(I) catalysts have been particularly well-studied for this transformation. The mechanism is thought to involve the formation of a gold(I)-π-allene complex. This coordination activates the allene, facilitating a formal 1,3-hydrogen shift to yield a gold(I)-π-diene complex, from which the product is released. One proposed pathway involves a deprotonation of an allenylmethyl group to form a gold σ-dienyl intermediate, followed by protodeauration.

Quantitative Data Summary

The following table summarizes the available quantitative data for the rearrangement of this compound to 2,4-dimethyl-1,3-pentadiene under various conditions.

| Rearrangement Method | Catalyst/Conditions | Product(s) | Yield/Conversion | Reaction Time | Temperature | Reference |

| Thermal | Unwashed/Acid-treated glass | 2,4-Dimethyl-1,3-pentadiene & Dimer | - | - | 150 °C | |

| Thermal | Polar aprotic solvent (dilute) | 2,4-Dimethyl-1,3-pentadiene | Synthetically useful | - | Elevated | |

| Acid-Catalyzed | Silica Gel | 2,4-Dimethyl-1,3-pentadiene & Dimer | Modest Conversion | 24 h | - | |

| Gold(I)-Catalyzed | (IPr)Au(I) Complex | (IPr)Au(π-tetramethylallene)SbF₆ | 96% (isolated) | - | - | [1] |

| Gold(I)-Catalyzed | (IPr)Au(I) Complex / N,N-dimethylaniline | 2,4-Dimethyl-1,3-pentadiene | 35% (GC yield) | - | - | [1] |

Thermodynamic Data

| Process | Parameter | Value | Reference |

| Au(I)-complexed rearrangement | ΔH | -8.6 kcal/mol | [1] |

| Thermal[1]-H shift (related system) | ΔH‡ | ~50 kcal/mol | [2] |

Experimental Protocols

The following are representative experimental protocols for the thermal, acid-catalyzed, and gold-catalyzed rearrangement of this compound. These are generalized procedures based on literature reports and standard laboratory practices.

Thermal Rearrangement in a Polar Aprotic Solvent

Objective: To induce the thermal rearrangement of this compound to 2,4-dimethyl-1,3-pentadiene.

Materials:

-

This compound (2,4-dimethyl-2,3-pentadiene)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Heating mantle or oil bath

Procedure:

-

A solution of this compound (e.g., 0.1 M) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere.

-

The flask is equipped with a reflux condenser and a magnetic stir bar.

-

The solution is heated to a temperature sufficient to induce rearrangement (e.g., 150-200 °C, literature suggests elevated temperatures are required) and stirred vigorously.

-

The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or ¹H NMR spectroscopy, by periodically withdrawing aliquots from the reaction mixture.

-

Upon completion of the reaction (as determined by the consumption of the starting material), the reaction mixture is allowed to cool to room temperature.

-

The product can be isolated by fractional distillation under reduced pressure to separate the lower-boiling 2,4-dimethyl-1,3-pentadiene from the higher-boiling solvent and any dimeric byproducts.

-

The structure and purity of the isolated product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Acid-Catalyzed Rearrangement using Silica Gel

Objective: To perform the acid-catalyzed isomerization of this compound using silica gel.

Materials:

-

This compound

-

Chromatography-grade silica gel (e.g., 60 Å, 230-400 mesh)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere

Procedure:

-

A suspension of silica gel (e.g., 1-2 g per mmol of allene) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.

-

This compound is added to the stirred suspension.

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours), with reaction progress monitored by GC or TLC analysis.

-

Upon completion or when no further conversion is observed, the silica gel is removed by filtration.

-

The filter cake is washed with fresh DCM to ensure complete recovery of the products.

-

The combined filtrate is concentrated under reduced pressure.

-

The resulting crude product, which may contain the desired diene, unreacted allene, and dimeric byproducts, is purified by column chromatography on silica gel or by fractional distillation.

-

The identity and purity of the product are confirmed by spectroscopic analysis.

Gold(I)-Catalyzed Rearrangement

Objective: To synthesize 2,4-dimethyl-1,3-pentadiene from this compound using a gold(I) catalyst. This protocol is based on the work of Widenhoefer and colleagues.

Materials:

-

[(IPr)AuCl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

Silver hexafluoroantimonate (AgSbF₆)

-

This compound

-

N,N-dimethylaniline

-

Anhydrous deuterated chloroform (B151607) (CDCl₃) for in situ monitoring or an anhydrous, non-coordinating solvent for preparative scale

-

NMR tube or reaction vessel suitable for inert atmosphere techniques

Procedure:

-

Part A: In situ generation of the active catalyst and rearrangement

-

In a glovebox or under an inert atmosphere, [(IPr)AuCl] and AgSbF₆ are dissolved in CDCl₃ in an NMR tube.

-

The formation of the cationic gold(I) species is confirmed by the precipitation of AgCl.

-

This compound is added to the solution, leading to the formation of the (IPr)Au(π-tetramethylallene)SbF₆ complex, which can be characterized by NMR spectroscopy.

-

N,N-dimethylaniline (as a base) is added to the NMR tube.

-

The rearrangement is monitored at room temperature by ¹H NMR spectroscopy until the conversion to 2,4-dimethyl-1,3-pentadiene is maximized.

-

The yield can be determined by integration of the signals in the ¹H NMR spectrum relative to an internal standard.

-

-

Part B: Preparative scale synthesis (Generalized)

-

The active gold(I) catalyst is generated in a suitable reaction vessel by reacting [(IPr)AuCl] with AgSbF₆ in an anhydrous, non-coordinating solvent.

-

The precipitated AgCl is removed by filtration under inert atmosphere.

-

The solution of the active catalyst is cooled, and this compound is added.

-

N,N-dimethylaniline is added, and the reaction is stirred at room temperature.

-

Reaction progress is monitored by GC or TLC.

-

Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard techniques such as column chromatography or distillation.

-

Conclusion

The rearrangement of this compound to 2,4-dimethyl-1,3-pentadiene is a multifaceted reaction that can be directed through thermal, acid-catalyzed, or transition-metal-promoted pathways. The choice of method depends on the desired reaction conditions and tolerance for potential side products. While thermal and acid-catalyzed methods offer operational simplicity, they may suffer from a lack of selectivity and harsh conditions. Transition-metal catalysis, particularly with gold(I) complexes, provides a milder and potentially more selective route to the desired conjugated diene. Further research in this area may lead to the development of even more efficient and selective catalytic systems for this synthetically useful transformation.

References

An In-depth Technical Guide on the Gas-Phase Thermolysis of Tetramethylallene

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The gas-phase thermolysis of tetramethylallene (2,4-dimethyl-2,3-pentadiene) primarily results in its isomerization to 2,4-dimethylpenta-1,3-diene via a[1][2]-hydrogen shift. This technical guide consolidates available data on the products, reaction mechanisms, and experimental considerations of this thermal rearrangement. While detailed quantitative yield data under various gas-phase conditions are sparse in the literature, existing studies provide a foundational understanding of this process. Secondary reactions, including dimerization, are influenced by reaction conditions and the nature of the reaction vessel surface.

I. Reaction Products and Quantitative Data

The principal product of the gas-phase thermolysis of this compound is 2,4-dimethylpenta-1,3-diene.[2][3][4] Under certain conditions, particularly in untreated or acidic glass reactors, this diene can undergo subsequent dimerization, leading to a complex mixture of products.[2] In contrast, base-treated glass surfaces have been reported to promote the formation of a specific dimer, tetramethyl-1,2-di-isopropylidenecyclobutane.[2]

A study on a related compound, an exo-cyclic allene (B1206475), under flash vacuum pyrolysis (FVP) at 540 °C, yielded a mixture of the rearranged 1,3-diene and the starting allene with a total yield of 72%. The ratio of the 1,3-diene to the allene was 62:38, suggesting that the rearrangement is a significant but not exclusive pathway under these conditions.[3] While this provides an estimate, specific quantitative yields for the gas-phase thermolysis of this compound are not extensively documented in the reviewed literature.

Table 1: Summary of Products from the Thermolysis of this compound

| Product Name | Chemical Structure | Conditions Favoring Formation | Reference |

| 2,4-Dimethylpenta-1,3-diene | (CH₃)₂C=CH-C(CH₃)=CH₂ | Gas-phase heating, especially in polar aprotic solvents (for solution phase).[2][3][4] | [2][3][4] |

| Dimerization Products (Complex Mixture) | Various | Untreated or acid-treated glass reaction vessels.[2] | [2] |

| Tetramethyl-1,2-di-isopropylidenecyclobutane | C₁₄H₂₄ | Base-treated glass reaction vessels.[2] | [2] |

II. Experimental Protocols

Detailed experimental protocols for the gas-phase thermolysis of this compound are not extensively described in single comprehensive sources. However, by combining information from related studies on allene thermolysis and general pyrolysis techniques, a representative methodology can be outlined.

A. General Experimental Setup for Gas-Phase Pyrolysis

A typical apparatus for gas-phase pyrolysis consists of a heated reactor tube, a system for introducing the reactant, a means of controlling temperature and pressure, and a collection system for the products, often coupled directly to an analytical instrument like a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Reactor: A quartz or Pyrex tube is commonly used. The surface of the reactor can be treated (e.g., with a base) to influence the reaction pathway.[2]

-

Heating: The reactor is placed in a tube furnace to achieve and maintain the desired pyrolysis temperature.

-

Reactant Introduction: this compound, being a liquid at room temperature, can be introduced into the heated reactor via a stream of inert carrier gas (e.g., nitrogen or argon).

-

Product Analysis: The effluent from the reactor is typically passed through a cold trap to collect condensable products or fed directly into a GC-MS for separation and identification of the components in the product mixture.

B. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Py-GC-MS is a powerful technique for analyzing the thermal decomposition of materials. A small amount of the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS.

-

Sample Preparation: A small, precise amount of this compound is loaded into a pyrolysis sample holder.

-

Pyrolysis: The sample is introduced into the pyrolyzer, which is pre-heated to the desired temperature (e.g., in the range of 300-600 °C). The pyrolysis is typically very rapid (in the order of seconds).

-

GC Separation: The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column. A non-polar capillary column is suitable for separating the hydrocarbon products. The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation of all components.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries (e.g., NIST) for identification.

III. Reaction Mechanisms and Visualizations

The primary reaction in the gas-phase thermolysis of this compound is a[1][2]-hydrogen shift, which is a type of pericyclic reaction. This intramolecular rearrangement involves the migration of a hydrogen atom from a methyl group to the central carbon of the allene system, leading to the formation of the more thermodynamically stable conjugated diene.

A theoretical study on a similar thermal-H rearrangement in an allene system calculated an activation energy barrier (ΔH‡) of approximately 50 kcal/mol, indicating that a significant amount of thermal energy is required for this transformation.[3]

Below are Graphviz diagrams illustrating the main reaction pathway and a general experimental workflow.

IV. Conclusion

The gas-phase thermolysis of this compound is a well-established method for the synthesis of 2,4-dimethylpenta-1,3-diene through a[1][2]-hydrogen shift. However, the reaction is sensitive to experimental conditions, with the potential for secondary dimerization reactions, particularly influenced by the reactor surface properties. For researchers and professionals in drug development, understanding these reaction pathways is crucial for controlling product selectivity and purity. Further quantitative studies under a broader range of gas-phase conditions are needed to fully elucidate the kinetics and optimize the yield of the desired diene product. The use of advanced analytical techniques like Py-GC-MS is essential for detailed product analysis and mechanistic investigations.

References

- 1. A computational study on the formation mechanism of naphthalenic species under MTO conditions in H-SSZ-13 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Rearrangement of Alkylallenes to 1,3-Dienes | MDPI [mdpi.com]

Quantum Chemical Calculations on Tetramethylallene: A Technical Guide

Introduction

Tetramethylallene, also known as 2,4-dimethyl-2,3-pentadiene, is a fascinating molecule for theoretical investigation due to its unique electronic structure featuring cumulated double bonds and the steric effects of its four methyl groups. Quantum chemical calculations provide a powerful lens through which to explore its molecular geometry, vibrational properties, and internal rotational dynamics. This technical guide provides an in-depth overview of the theoretical approaches used to study this compound, aimed at researchers, scientists, and professionals in drug development who leverage computational chemistry. While comprehensive experimental and computational studies on isolated this compound are not extensively detailed in publicly available literature, this guide outlines the established methodologies and presents illustrative data based on typical results for similar molecules.

Core Computational Methodologies

The foundation of understanding the properties of this compound through computational chemistry lies in a set of core methodologies. These include geometry optimization to determine the most stable molecular structure, vibrational analysis to predict its infrared and Raman spectra, and the calculation of rotational energy barriers to understand the dynamics of its methyl groups.

Experimental Protocols: Computational Details

A typical computational protocol for investigating this compound would involve the following steps:

-